molecular formula C41H72N4O18S B3113079 Biotin-PEG12-NHS ester CAS No. 1934296-88-4

Biotin-PEG12-NHS ester

Cat. No.: B3113079
CAS No.: 1934296-88-4
M. Wt: 941.1
InChI Key: WOLXSUFTTIRQOU-BVCQTOFBSA-N
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Description

Biotin-PEG12-NHS ester is a bifunctional polyethylene glycol (PEG) linker that features a biotin group and an activated N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation, particularly for labeling proteins, antibodies, and other macromolecules containing primary amines. The PEG spacer arm imparts water solubility to the biotinylated molecule, reducing aggregation and enhancing solubility .

Mechanism of Action

Target of Action

Biotin-PEG12-NHS ester primarily targets primary amines , such as the side-chain of lysine (K) residues or the amino-termini of polypeptides . These primary amines are abundant in proteins, making them the main targets for this compound .

Mode of Action

The compound interacts with its targets through the formation of amide bonds . The N-hydroxysuccinimide ester (NHS) group of the compound reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 . This reaction occurs by nucleophilic attack, forming an amide bond and releasing the NHS .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the biotinylation of proteins . Biotinylated proteins typically retain biological activity because the biotin group is relatively small . An antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its water solubility . The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the biotinylated molecule . This property helps to prevent aggregation of biotinylated antibodies stored in solution .

Result of Action

The result of the compound’s action is the biotinylation of proteins . This process can be used for detection or purification using streptavidin probes or resins . The bond formation between biotin and avidin is rapid and, once formed, is unaffected by most extremes of pH, organic solvents, and other denaturing agents .

Action Environment

The action of this compound is influenced by environmental factors such as pH and moisture . The compound reacts efficiently with primary amino groups in pH 7-9 buffers . The nhs-ester reactive group is susceptible to hydrolysis, so it’s important to minimize the compound’s exposure to moisture .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-PEG12-NHS ester is synthesized through a series of chemical reactions involving the activation of biotin and PEG. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, with careful monitoring of reaction conditions such as temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG12-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, typically at a pH range of 7-9 .

Common Reagents and Conditions

Major Products

The major product formed from the reaction of this compound with primary amines is a biotinylated molecule with a stable amide bond. This product retains the biotin functionality, allowing for subsequent affinity-based applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biotin-PEG12-NHS ester stands out due to its long PEG spacer (12 units), which significantly enhances solubility and reduces aggregation of biotinylated molecules. This makes it particularly useful for applications requiring high solubility and minimal steric hindrance .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H72N4O18S/c46-36(4-2-1-3-35-40-34(33-64-35)43-41(50)44-40)42-8-10-52-12-14-54-16-18-56-20-22-58-24-26-60-28-30-62-32-31-61-29-27-59-25-23-57-21-19-55-17-15-53-13-11-51-9-7-39(49)63-45-37(47)5-6-38(45)48/h34-35,40H,1-33H2,(H,42,46)(H2,43,44,50)/t34-,35-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLXSUFTTIRQOU-BVCQTOFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H72N4O18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

941.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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